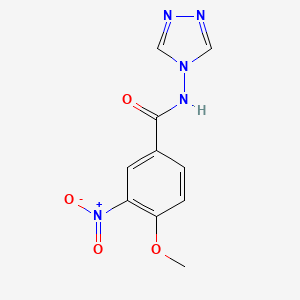

![molecular formula C20H21N3O5S B5512432 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of the quinoxaline derivatives, a class known for their diverse pharmacological activities and applications in material science due to their unique chemical structure and properties. Quinoxalines contain nitrogen-embedded heterocyclic components, making them integral in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves strategies like the Pfitzinger reaction, Grignard reactions, and oxidative cyclization. For example, oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine derivatives can lead to quinoxaline compounds under mild, metal-free conditions (Faizi et al., 2018). Similarly, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been used to synthesize related structures, demonstrating the versatility in the synthetic routes for quinoxaline derivatives (Back & Nakajima, 2000).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular conformations, which can be influenced by substituents and functional groups attached to the core structure. For instance, crystal structure analysis often reveals that these molecules can adopt various shapes and conformations, affecting their intermolecular interactions and, consequently, their chemical and physical properties (Souza et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For example, the formation of dimeric units through C—H⋯N hydrogen-bonded motifs and stacking via π–π interactions are common among these compounds, highlighting their ability to form complex supramolecular arrangements (Jahns et al., 2009).

科学的研究の応用

Green Synthesis and Antibacterial Activity

A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, starting with the reaction of o-phenylene diamine and 2-bromoacetophenones. This process, conducted in ethanol under catalyst-free conditions, led to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, showcasing their potential in developing new antibacterial agents Alavi, S., Mosslemin, M., Mohebat, R., & Massah, A. (2017). Research on Chemical Intermediates.

Synthesis and COX-2 Inhibition

Singh et al. (2004) synthesized a series of 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores. These compounds were evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, revealing some potential compounds that exhibited excellent in vivo activity in established animal models of inflammation. This study highlights the compound's relevance in the design of selective COX-2 inhibitors for therapeutic purposes Singh, S., Saibaba, V., Ravikumar, V., Rudrawar, S., Daga, P. R., Rao, C., Akhila, V., Hegde, P., & Rao, Y. K. (2004). Bioorganic & Medicinal Chemistry.

Crystal Structure Analysis

Souza et al. (2013) reported the crystal structures of three racemic compounds prepared from mefloquine and different phenylaldehydes. These molecules, active in in-vitro studies against multidrug-resistant tuberculosis strain T113, were analyzed for their molecular conformation, revealing insights into their potential anti-TB activity. The study provides valuable structural information that can be used in the design of new anti-TB drugs Souza, M. D., Gonçalves, R. S., Wardell, S., & Wardell, J. (2013).

Novel Sulfonamide-Dihydroquinolinone Hybrids

Moreira et al. (2019) presented a structural description of a new sulfonamide-dihydroquinolinone hybrid, showcasing its molecular structure elucidated by various spectroscopic techniques. The study also explored molecular packing, intermolecular interactions, and theoretical calculations, providing a comprehensive understanding of the compound's chemical properties and potential biological applications Moreira, C. A., Custódio, J. M. F., Vaz, W. F., d'Oliveira, G., Perez, C., & Napolitano, H. (2019). Journal of Molecular Modeling.

将来の方向性

特性

IUPAC Name |

4-[4-methoxy-3-(pyrrolidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-28-18-9-8-14(12-15(18)20(25)22-10-4-5-11-22)29(26,27)23-13-19(24)21-16-6-2-3-7-17(16)23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXXSLCZRQTWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)

![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine](/img/structure/B5512389.png)

![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)